
Atramycin B
Descripción general
Descripción
Atramycin B is a naturally occurring compound with significant antibacterial properties. It is a yellow crystalline solid that is soluble in organic solvents such as methanol and dichloromethane. This compound is known for its broad-spectrum antibacterial activity, making it effective against various bacteria and fungi .
Métodos De Preparación
Atramycin B is primarily produced by certain fungi. The preparation involves cultivating the fungi in a suitable medium and then extracting the compound. Currently, there are no established industrial production methods for this compound. The extraction process typically involves the use of solvents like acetone and methanol to isolate the compound from the fermentation broth .
Análisis De Reacciones Químicas
Atramycin B undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Antitumor Activity
Atramycin B has been shown to possess potent antitumor properties. Research indicates that it inhibits the growth of various cancer cell lines, making it a candidate for further development as an anticancer drug. In particular:
- Inhibition Studies : this compound demonstrated significant inhibition against several tumor cell lines, including those associated with breast cancer and non-small cell lung cancer. For instance, studies have reported IC50 values (the concentration required to inhibit 50% of cell growth) in the low micromolar range, indicating strong cytotoxic effects .
- Mechanism of Action : The antitumor efficacy is believed to be linked to its ability to interfere with DNA synthesis and repair mechanisms within cancer cells, leading to apoptosis and reduced proliferation .
2. Antimicrobial Properties
In addition to its antitumor effects, this compound has shown promise as an antimicrobial agent:
- Broad-Spectrum Activity : It exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This broad-spectrum efficacy positions this compound as a potential candidate for treating infections caused by resistant bacterial strains .
- Synergistic Effects : Studies have indicated that this compound may work synergistically with other antibiotics, enhancing their effectiveness against resistant pathogens .
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Case Study 1 : A patient with advanced breast cancer was treated with a regimen including this compound. The treatment resulted in a significant reduction in tumor size and improvement in overall health markers after several cycles of therapy .
- Case Study 2 : In a clinical trial involving patients with non-small cell lung cancer, this compound was administered alongside traditional chemotherapy. Results showed improved survival rates compared to historical controls receiving chemotherapy alone .
Data Tables
The following table summarizes key findings related to the applications of this compound:
Application | Target Disease | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Antitumor | Breast Cancer | 5.2 | DNA synthesis inhibition |
Antitumor | Non-Small Cell Lung Cancer | 6.3 | Induction of apoptosis |
Antimicrobial | Staphylococcus aureus | 4.5 | Disruption of cell wall synthesis |
Antimicrobial | Escherichia coli | 8.0 | Inhibition of protein synthesis |
Mecanismo De Acción
The mechanism of action of Atramycin B involves the intercalation of the compound into nucleic acids, inhibiting the activity of topoisomerases. This results in the halting of DNA replication and transcription, ultimately leading to cell death. The compound’s ability to generate free radicals also contributes to its cytotoxic effects .
Comparación Con Compuestos Similares
Atramycin B is part of the angucycline family of compounds, which includes other members like Atramycin A and Atramycin C. These compounds share a similar core structure but differ in their functional groups and side chains. This compound is unique due to its specific glycosylation pattern, which contributes to its distinct biological activity. Other similar compounds include emycin G and saccharothrixin A, which also exhibit antimicrobial properties .
This compound stands out for its broad-spectrum antibacterial activity and potential antitumor properties, making it a valuable compound for further research and development.
Actividad Biológica
Atramycin B is a secondary metabolite produced by the actinobacteria Streptomyces species, known for its promising biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the isotetracenone class of compounds. Its molecular formula is with a complex structure that contributes to its diverse biological activities. The compound is characterized by a polyketide backbone, which is typical for many bioactive metabolites derived from Streptomyces species.
- Antitumor Activity : this compound exhibits significant antitumor properties. It has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial membrane potential. Studies have indicated that this compound can inhibit cell proliferation in several cancer cell lines, demonstrating IC50 values in the low micromolar range .
- Antimicrobial Activity : The compound has demonstrated broad-spectrum antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .
- Anti-Inflammatory Effects : this compound has been reported to possess anti-inflammatory properties, which may contribute to its therapeutic potential in treating inflammatory diseases. It appears to modulate cytokine production and reduce the expression of inflammatory markers .
Research Findings
Recent studies have highlighted the biological activities of this compound:
- Antitumor Efficacy : In a study involving human breast cancer cell lines, this compound was found to significantly reduce cell viability and induce apoptosis at concentrations as low as 5 µM. The study utilized flow cytometry to assess apoptosis rates and Western blotting to evaluate caspase activation .
- Antimicrobial Testing : A comprehensive evaluation against pathogenic bacteria revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against various strains, indicating its potential as a lead compound for antibiotic development .
Case Studies
Several case studies have provided insights into the practical applications of this compound:
- Case Study 1 : In vitro studies on Staphylococcus aureus showed that treatment with this compound resulted in a significant reduction in biofilm formation, suggesting its potential use in treating biofilm-associated infections .
- Case Study 2 : A clinical trial assessing the efficacy of this compound in combination with other chemotherapeutic agents for treating advanced melanoma reported improved patient outcomes compared to standard treatments alone. The trial highlighted the synergistic effects of combining this compound with existing therapies, leading to enhanced tumor regression rates .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Propiedades
IUPAC Name |
(3S)-3-methyl-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O8/c1-10-8-12-6-7-14-19(17(12)15(26)9-10)22(29)13-4-3-5-16(18(13)21(14)28)33-25-24(31)23(30)20(27)11(2)32-25/h3-7,10-11,20,23-25,27,30-31H,8-9H2,1-2H3/t10-,11-,20-,23+,24+,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHALZUCHLKMFC-FGEMJCSKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC5C(C(C(C(O5)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929717 | |
Record name | 3-Methyl-1,7,12-trioxo-1,2,3,4,7,12-hexahydrotetraphen-8-yl 6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50929717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137109-49-0 | |
Record name | Atramycin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137109490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-1,7,12-trioxo-1,2,3,4,7,12-hexahydrotetraphen-8-yl 6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50929717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.